molecular formula C21H23N5O4 B2449327 Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate CAS No. 887455-99-4

Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate

Cat. No. B2449327
CAS RN: 887455-99-4
M. Wt: 409.446
InChI Key: JDPRWOZZRWSEGL-UHFFFAOYSA-N
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Description

Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate and similar compounds are synthesized using specific methods like elementary analyses, MS, IR, and NMR. For example, derivatives like methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate have been synthesized and characterized, providing insights into the properties and potential applications of similar compounds (Yao, Yi, Zhou, & Xiong, 2013).

  • Structural Characterization : X-ray diffraction techniques are used for structural determination. The crystal structures of these compounds, like some uracil derivatives, reveal specific spatial arrangements and bonding characteristics important for scientific applications (Liu, Feng, Tao, Zhou, Wu, & Xiong, 2014).

Biological and Medicinal Applications

  • Inhibition of Retinoic Acid 4-Hydroxylase : Compounds like imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, closely related to the compound , have shown potent inhibitory activity in biological assays such as the MCF-7 CYP26A1 microsomal assay. This suggests potential applications in enhancing the biological effects of all-trans retinoic acid in various cell lines (Gomaa et al., 2011).

  • Synthesis of Bioactive Cyclic Ketals : Derivatives like 3-(Imidazol-1-yl)propane-1,2-diol, similar in structure to the target compound, have been synthesized and transformed into bioactive cyclic ketals, indicating potential for pharmaceutical applications (Talismanov et al., 2021).

Photophysical and Electrochemical Properties

  • Star-Shaped Trinuclear Ru(II) Complexes : Research on star-shaped trinuclear Ru(II) complexes of imidazo[4,5-f][1,10]phenanthroline derivatives, which are structurally related to the compound of interest, highlights the investigation into their photophysical and electrochemical properties. This research could provide insights into potential applications in areas like light-emitting materials and electrochemical sensors (Samy & Alexander, 2011).

Antitumor Activities

  • Antitumor Potential : Synthesis and study of compounds like (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic Acid reveal their antitumor activities. Such studies are crucial for understanding the potential of these compounds in cancer research and therapy (Jing, 2011).

properties

IUPAC Name

methyl 3-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-12-7-6-8-15(11-12)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)10-9-16(27)30-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPRWOZZRWSEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate

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